Cas no 301221-57-8 (tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate)

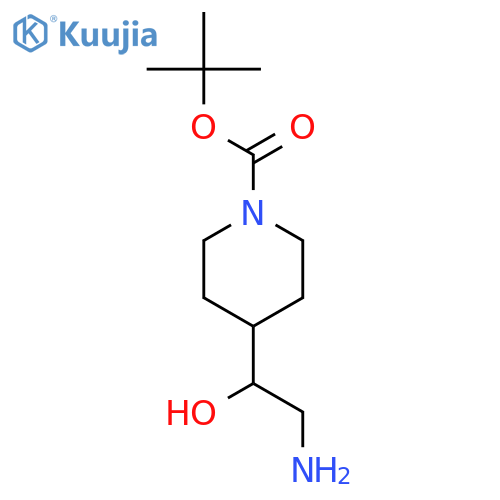

301221-57-8 structure

商品名:tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

CAS番号:301221-57-8

MF:C12H24N2O3

メガワット:244.330563545227

MDL:MFCD13659424

CID:1027087

PubChem ID:46911994

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

- tert-Butyl 4-(2-amino-1-hydroxyethyl)-piperidine-1-carboxylate

- TERT-BUTYL-(2-AMINO-1-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE

- 1-piperid<wbr>

- LogP

- tert-Buty<wbr>

- tert-Butyl4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

- AKOS015899857

- SY102487

- 301221-57-8

- 2-Amino-1-(1-Boc-4-piperidyl)ethanol

- 1-Boc-4-(2-Amino-1-hydroxyethyl)piperidine

- EN300-1223500

- SCHEMBL2225474

- MFCD13659424

- DTXSID30677300

- F2147-3441

- A876301

- DS-13100

-

- MDL: MFCD13659424

- インチ: InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3

- InChIKey: SXJRBPRPVOCIFE-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCN(C(OC(C)(C)C)=O)CC1)CN

計算された属性

- せいみつぶんしりょう: 244.17882

- どういたいしつりょう: 244.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.103±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 溶出度(39 g/l)(25ºC)、

- PSA: 75.79

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate セキュリティ情報

- 危害声明: H302-H315-H319-H332-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1223500-0.5g |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

301221-57-8 | 95% | 0.5g |

$85.0 | 2023-07-10 | |

| Enamine | EN300-1223500-10.0g |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

301221-57-8 | 95% | 10.0g |

$595.0 | 2023-07-10 | |

| Life Chemicals | F2147-3441-10g |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

301221-57-8 | 95%+ | 10g |

$570.0 | 2023-09-06 | |

| Enamine | EN300-1223500-2.5g |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

301221-57-8 | 95% | 2.5g |

$252.0 | 2023-07-10 | |

| Life Chemicals | F2147-3441-0.5g |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

301221-57-8 | 95%+ | 0.5g |

$118.0 | 2023-09-06 | |

| abcr | AB468708-250 mg |

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, min. 95%; . |

301221-57-8 | 250MG |

€150.50 | 2022-03-01 | ||

| abcr | AB468708-1 g |

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, min. 95%; . |

301221-57-8 | 1g |

€300.60 | 2022-03-01 | ||

| Life Chemicals | F2147-3441-1g |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

301221-57-8 | 95%+ | 1g |

$125.0 | 2023-09-06 | |

| Life Chemicals | F2147-3441-0.25g |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

301221-57-8 | 95%+ | 0.25g |

$112.0 | 2023-09-06 | |

| Life Chemicals | F2147-3441-2.5g |

tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |

301221-57-8 | 95%+ | 2.5g |

$250.0 | 2023-09-06 |

tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

301221-57-8 (tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate) 関連製品

- 85275-45-2(1-Boc-3-hydroxypiperidine)

- 143306-65-4(4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester)

- 123387-50-8(N-tert-Butyloxycarbonyl-4-methyl-2-piperidine)

- 123855-51-6(tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate)

- 89151-44-0(tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate)

- 116574-71-1(Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate)

- 146667-84-7(Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:301221-57-8)tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):182.0